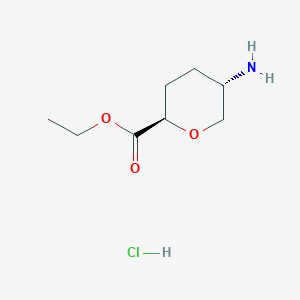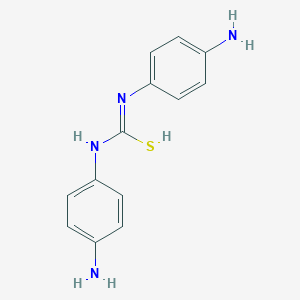
2-Bromonaphthalene-1,3,4,5,6,7,8-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is a deuterium-labeled compound, specifically a deuterated form of 2-Bromonaphthalene. This compound is often used in scientific research due to its unique properties, which allow for precise tracking and quantification of molecular movements in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 typically involves the bromination of deuterated naphthalene. The reaction conditions often include the use of bromine in the presence of a solvent like acetonitrile, with the reaction temperature maintained below 40°C . The mixture is then heated to 60-70°C for further reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, where deuterated naphthalene is reacted with bromine under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki cross-coupling reactions to form biaryls.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate under controlled conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is widely used in scientific research due to its deuterium labeling, which allows for:
Metabolic Analysis: Tracking and quantifying molecular movements in metabolic studies.
NMR Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Pharmaceutical Research: Investigating the pharmacokinetics and metabolic pathways of drugs.
Mécanisme D'action
The mechanism of action of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, while the bromine atom facilitates various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene-1,3,4,5,6,7,8-D7: Another deuterium-labeled naphthalene compound with similar applications.
2-Bromonaphthalene: The non-deuterated form, used in similar chemical reactions but lacks the precise tracking capabilities of the deuterated version.
Uniqueness
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical applications. This makes it particularly valuable in metabolic studies and NMR spectroscopy .
Propriétés
IUPAC Name |
2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMUYYLXZULMS-GSNKEKJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Br)[2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8269597.png)


![5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B8269623.png)



![2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one](/img/structure/B8269668.png)

![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride](/img/structure/B8269684.png)



